tert-Butyl 5-hydroxypyrazine-2-carboxylate
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Overview
Description
tert-Butyl 5-hydroxypyrazine-2-carboxylate: is an organic compound with the molecular formula C9H12N2O3 and a molecular weight of 196.21 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of tert-Butyl 5-hydroxypyrazine-2-carboxylate typically involves the reaction of pyrazine derivatives with tert-butyl esters under controlled conditions. One common method includes the use of tert-butyl 5-oxo-4,5-dihydropyrazine-2-carboxylate as a precursor .
Industrial Production Methods: : Industrial production methods for this compound are not widely documented. the compound can be synthesized in laboratory settings using standard organic synthesis techniques .
Chemical Reactions Analysis
Types of Reactions: : tert-Butyl 5-hydroxypyrazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or acids.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols .
Scientific Research Applications
tert-Butyl 5-hydroxypyrazine-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 5-hydroxypyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl group and pyrazine ring play crucial roles in its reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 6-oxo-1H-pyrazine-3-carboxylate
- tert-Butyl 5-oxo-4,5-dihydropyrazine-2-carboxylate
Comparison: : tert-Butyl 5-hydroxypyrazine-2-carboxylate is unique due to its hydroxyl group, which imparts distinct chemical properties and reactivity compared to similar compounds. This hydroxyl group allows for specific interactions and reactions that may not be possible with other pyrazine derivatives .
Properties
IUPAC Name |
tert-butyl 6-oxo-1H-pyrazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-9(2,3)14-8(13)6-4-11-7(12)5-10-6/h4-5H,1-3H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKLXHPLCQKZQCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CNC(=O)C=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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